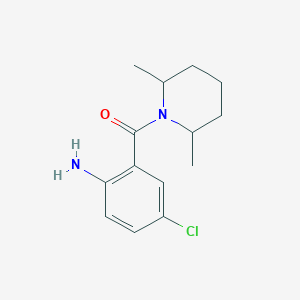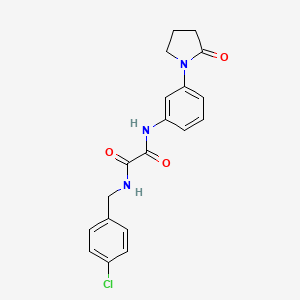
4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline” is a chemical compound with the CAS Number: 953745-28-3 . It has a molecular weight of 266.77 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline” were not found, piperidines, which are part of the compound’s structure, are among the most important synthetic fragments for designing drugs . Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The InChI code for “4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline” is 1S/C14H19ClN2O/c1-9-4-3-5-10 (2)17 (9)14 (18)12-8-11 (15)6-7-13 (12)16/h6-10H,3-5,16H2,1-2H3 .Physical And Chemical Properties Analysis
“4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline” is a powder that is stored at room temperature . The compound has a molecular weight of 266.77 .Applications De Recherche Scientifique
Electronic Structure of Metal Complexes
The ligand 2-anilino-4,6-di-tert-butylphenol and its analogs react with divalent transition metal ions, leading to the formation of complexes that have been characterized by various spectroscopic methods. These complexes are important for understanding the electronic structure of transition-metal complexes containing radical ligands, which is crucial for developing new materials with specific magnetic and electronic properties (Chaudhuri et al., 2001).
Emitting Amorphous Molecular Materials
A novel class of color-tunable emitting amorphous molecular materials has been designed, showing intense fluorescence emission and functioning as excellent emitting materials for organic electroluminescent devices. These materials contribute to the development of organic electronics, including light-emitting diodes (LEDs) and displays (Doi et al., 2003).
Photolysis and Photochemical Reactions
The photolysis of 4-chloroaniline and its derivatives has been studied, providing insights into the generation and reactivity of phenyl cations via photoheterolysis. This research is foundational for understanding the mechanisms of photochemical reactions in environmental and synthetic organic chemistry (Guizzardi et al., 2001).
Electrochemical Wastewater Treatment
Studies on the electrochemical degradation of aniline and chloroaniline compounds offer potential methods for treating wastewater. This research is vital for environmental chemistry, focusing on the removal of hazardous substances from water (Brillas et al., 1995).
Crystal Engineering and Supramolecular Synthons
Research into the cocrystallization of anilic acids with dipyridyl compounds through new supramolecular synthons contributes to the field of crystal engineering, which is essential for designing materials with specific properties (Zaman et al., 2001).
Safety and Hazards
Orientations Futures
While specific future directions for “4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline” were not found, the compound’s piperidine structure is significant in the pharmaceutical industry . More than twenty classes of pharmaceuticals contain piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
(2-amino-5-chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-9-4-3-5-10(2)17(9)14(18)12-8-11(15)6-7-13(12)16/h6-10H,3-5,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBAGVYULQARLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=C(C=CC(=C2)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2832311.png)

![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2832314.png)
![N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2832317.png)
![2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2832319.png)
![N-[[1-(2-Propan-2-yloxyethyl)indazol-3-yl]methyl]prop-2-enamide](/img/structure/B2832320.png)
![3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea](/img/structure/B2832321.png)
![3-(1-azepanylcarbonyl)-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2832322.png)


![N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide](/img/structure/B2832330.png)
![3-Bromo-5-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2832331.png)

![2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2832333.png)